N-(2-Ethoxyphenyl)-N-propylamine
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Overview
Description
N-(2-Ethoxyphenyl)-N-propylamine is an organic compound that belongs to the class of aromatic amines It features an ethoxy group attached to a benzene ring, which is further connected to a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-N-propylamine typically involves the reaction of 2-ethoxyaniline with propylamine under specific conditions. One common method includes the use of a coupling agent such as diethyl oxalate, followed by the addition of propylamine . The reaction is usually carried out in the presence of a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-N-propylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include brominated or nitrated derivatives of this compound, which can have different physical and chemical properties compared to the parent compound .
Scientific Research Applications
N-(2-Ethoxyphenyl)-N-propylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Ethoxyphenyl)-N-propylamine exerts its effects is largely dependent on its interaction with biological targets. The ethoxy and propylamine groups allow it to bind to specific receptors or enzymes, potentially inhibiting their activity or altering their function . The exact molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethoxyphenyl)-N’-ethylphenyl oxamide: Similar in structure but with an oxamide group instead of a propylamine.
N-(2-Ethoxyphenyl)-2-methoxybenzamide: Features a methoxy group on the benzene ring instead of a propylamine.
Uniqueness
N-(2-Ethoxyphenyl)-N-propylamine is unique due to the combination of the ethoxy and propylamine groups, which confer specific chemical reactivity and potential biological activity that may not be present in similar compounds .
Properties
IUPAC Name |
2-ethoxy-N-propylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-9-12-10-7-5-6-8-11(10)13-4-2/h5-8,12H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYHJBKZRGSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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